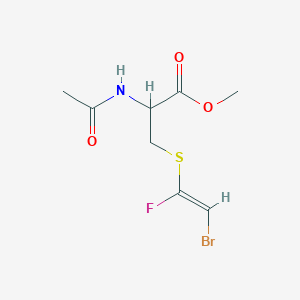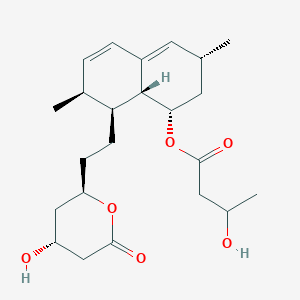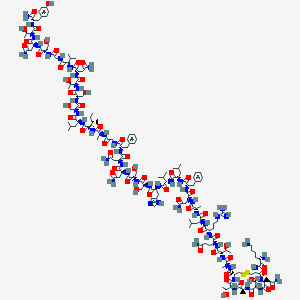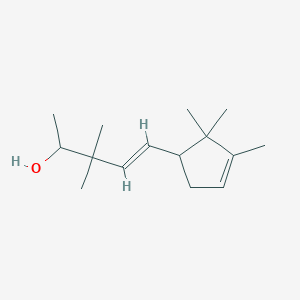
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- is not fully understood, but it is believed to act through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes. Some studies have suggested that this compound may have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Biochemical and Physiological Effects
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes, modulation of signaling pathways, and interaction with cellular membranes. Some studies have suggested that this compound may have anti-inflammatory, anti-cancer, and anti-bacterial properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, this compound has been shown to have potential applications in various fields, making it a versatile research tool. However, the limitations of using this compound in lab experiments include its potential toxicity and the limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)-. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Another direction is to study its potential as a monomer for the synthesis of polymers with unique properties. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
In conclusion, Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its relatively simple synthesis method, potential versatility, and various potential applications make it a promising research tool. However, more research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
The synthesis of Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- involves several steps, including the preparation of starting materials, the reaction of these materials, and the purification of the resulting product. One common method for synthesizing this compound is through the Diels-Alder reaction between cyclopentadiene and ethylene oxide. This reaction produces a mixture of endo and Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- isomers, which can be separated using column chromatography.
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In organic synthesis, it has been used as a building block for the synthesis of more complex molecules. In materials science, it has been studied for its potential as a monomer for the synthesis of polymers with unique properties.
Eigenschaften
CAS-Nummer |
104013-09-4 |
|---|---|
Produktname |
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- |
Molekularformel |
C18H21NO4 |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
3-ethenylbicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C9H12O/c1-2-8-6-3-4-7(5-6)9(8)10/h2-4,6-10H,1,5H2 |
InChI-Schlüssel |
NTIDMOBOUNQJEP-UHFFFAOYSA-N |
SMILES |
C=CC1C2CC(C1O)C=C2 |
Kanonische SMILES |
C=CC1C2CC(C1O)C=C2 |
Synonyme |
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)
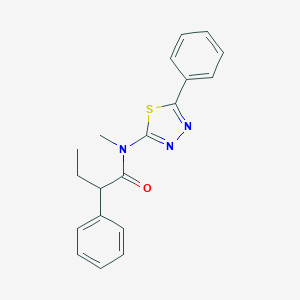
![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
